Cas no 916979-13-0 (2-Hydroxy-4-methylpyridine-d6)

2-Hydroxy-4-methylpyridine-d6 Chemical and Physical Properties
Names and Identifiers
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- 2-Hydroxy-4-methylpyridine-d6
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- Inchi: 1S/C6H7NO/c1-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8)/i1D3,2D,3D,4D
- InChI Key: YBDRFJXGJQULGH-RLTMCGQMSA-N
- SMILES: C1(O)=NC([2H])=C([2H])C(C([2H])([2H])[2H])=C1[2H]
2-Hydroxy-4-methylpyridine-d6 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H949893-5mg |
2-Hydroxy-4-methylpyridine-d6 |
916979-13-0 | 5mg |
$437.00 | 2023-05-18 | ||
TRC | H949893-10mg |
2-Hydroxy-4-methylpyridine-d6 |
916979-13-0 | 10mg |
$821.00 | 2023-05-18 | ||
TRC | H949893-2.5mg |
2-Hydroxy-4-methylpyridine-d6 |
916979-13-0 | 2.5mg |
$236.00 | 2023-05-18 | ||
TRC | H949893-25mg |
2-Hydroxy-4-methylpyridine-d6 |
916979-13-0 | 25mg |
$ 1800.00 | 2023-09-07 |
2-Hydroxy-4-methylpyridine-d6 Related Literature
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1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
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Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
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Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
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Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
Additional information on 2-Hydroxy-4-methylpyridine-d6
Introduction to 2-Hydroxy-4-methylpyridine-d6 (CAS No. 916979-13-0)
2-Hydroxy-4-methylpyridine-d6, with the chemical formula C₆H₈D₆O, is a deuterated derivative of 2-hydroxy-4-methylpyridine. This compound has garnered significant attention in the field of pharmaceutical research and chemical synthesis due to its unique structural properties and potential applications. The introduction of deuterium atoms (D) into the pyridine ring enhances its stability and isotopic purity, making it a valuable tool in various scientific and industrial processes.
The compound is primarily utilized as an internal standard in nuclear magnetic resonance (NMR) spectroscopy, particularly in the analysis of complex organic molecules. Its deuterated form allows researchers to achieve higher resolution and sensitivity in NMR experiments, which is crucial for elucidating molecular structures and dynamics. The CAS No. 916979-13-0 uniquely identifies this compound, ensuring accurate documentation and traceability in laboratory settings.
In recent years, 2-Hydroxy-4-methylpyridine-d6 has found applications in the development of novel pharmaceuticals. The pyridine scaffold is a common motif in many bioactive molecules, and modifications to this core structure can lead to compounds with enhanced pharmacological properties. For instance, studies have shown that derivatives of this compound exhibit promising antimicrobial and anti-inflammatory effects. The deuterated version is particularly useful in metabolic studies, where it helps in tracking the fate of drug candidates within biological systems.
The synthesis of 2-Hydroxy-4-methylpyridine-d6 involves multi-step organic reactions, often requiring precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as catalytic hydrogenation and isotopic exchange are commonly employed to introduce deuterium atoms at specific positions on the pyridine ring. These synthetic methodologies are critical for producing compounds that meet the stringent requirements of modern pharmaceutical research.
One of the most compelling aspects of 2-Hydroxy-4-methylpyridine-d6 is its role in drug discovery and development. Researchers utilize this compound to study the interactions between drug candidates and biological targets, such as enzymes and receptors. By employing NMR spectroscopy with this internal standard, scientists can gain insights into the binding mechanisms and metabolic pathways of potential therapeutics. This information is invaluable for optimizing drug design and improving therapeutic efficacy.
The demand for high-purity deuterated compounds like 2-Hydroxy-4-methylpyridine-d6 has been increasing steadily, driven by advancements in drug development technologies. Pharmaceutical companies and academic institutions alike rely on these materials to conduct cutting-edge research. The compound's isotopic purity ensures that NMR spectra are free from interference, allowing for more accurate data interpretation. This level of precision is essential for developing safe and effective medications.
Moreover, 2-Hydroxy-4-methylpyridine-d6 has been explored in the context of environmental science and analytical chemistry. Its stability under various conditions makes it an ideal candidate for studying environmental pollutants and their degradation products. In addition, its use as an internal standard helps in quantifying trace amounts of organic compounds in environmental samples, contributing to our understanding of ecosystem health.
The future prospects of 2-Hydroxy-4-methylpyridine-d6 are promising, with ongoing research uncovering new applications across multiple disciplines. As technology advances, the synthesis and characterization techniques for deuterated compounds will continue to improve, further expanding their utility in scientific investigations. The compound's versatility makes it a cornerstone in modern chemical research, bridging gaps between academia and industry.
In conclusion, 2-Hydroxy-4-methylpyridine-d6 (CAS No. 916979-13-0) is a multifaceted compound with significant implications in pharmaceuticals, chemical synthesis, and environmental science. Its unique properties as a deuterated pyridine derivative make it an indispensable tool for researchers worldwide. As scientific understanding evolves, so too will the applications of this remarkable compound, driving innovation across multiple fields.
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